2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid
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Overview
Description
2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid is an organic compound with the molecular formula C10H11NO4 and a molecular weight of 209.2 g/mol . This compound features a unique structure that includes a dihydrobenzo[b][1,4]dioxin moiety, which is a bicyclic structure containing oxygen atoms. The presence of an amino group and an acetic acid moiety makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with glycine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids .
Scientific Research Applications
2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism by which 2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dihydrobenzo[b][1,4]dioxin moiety can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid
- 2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid
- 2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pentanoic acid
Uniqueness
2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid is unique due to its specific structure, which combines an amino acid moiety with a dihydrobenzo[b][1,4]dioxin ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c11-9(10(12)13)6-1-2-7-8(5-6)15-4-3-14-7/h1-2,5,9H,3-4,11H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLLZPGNWVELHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405021 |
Source
|
Record name | Amino(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73101-09-4 |
Source
|
Record name | Amino(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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